(3-Benzyl-3-azabicyclo[3.1.0]hexan-6-yl)methanol
Overview
Description
(3-Benzyl-3-azabicyclo[3.1.0]hexan-6-yl)methanol is a chemical compound with the molecular formula C₁₃H₁₇NO and a molecular weight of 203.29 g/mol This compound features a bicyclic structure with a benzyl group and a hydroxymethyl group attached to the azabicyclohexane core
Mechanism of Action
Target of Action
The primary targets of (3-Benzyl-3-azabicyclo[31It is structurally similar to 6,6-dimethyl-3-azabicyclo[310]hexane (6,6-DMABH), which is a crucial component in several antiviral medications, such as boceprevir and pf-07321332 . These medications are known to target viral proteins, inhibiting their function and thus preventing the virus from replicating.
Mode of Action
For instance, boceprevir, a drug containing 6,6-DMABH, acts as a protease inhibitor for the hepatitis C virus .
Biochemical Pathways
For example, boceprevir and pf-07321332, which contain 6,6-DMABH, are known to interfere with the life cycle of viruses by inhibiting key viral proteins .
Result of Action
For instance, boceprevir and pf-07321332, which contain 6,6-DMABH, are known to inhibit the replication of viruses, thereby preventing the spread of infection .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Benzyl-3-azabicyclo[3.1.0]hexan-6-yl)methanol can be achieved through several methods. One common approach involves the annulation of a cyclopropane ring to an existing pyrrole or cyclopropane ring . This can be done through oxidative cyclopropanation of maleimides with aryl methyl ketones in the presence of a copper catalyst . Another method involves the use of sulfur ylides or diazo compounds for cyclopropane annulation .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for high yield and purity, using cost-effective reagents, and ensuring safety and environmental compliance.
Chemical Reactions Analysis
Types of Reactions
(3-Benzyl-3-azabicyclo[3.1.0]hexan-6-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to modify the azabicyclohexane core or the benzyl group.
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of benzyl aldehyde or benzyl carboxylic acid.
Reduction: Formation of reduced azabicyclohexane derivatives.
Substitution: Formation of benzyl ethers or esters.
Scientific Research Applications
(3-Benzyl-3-azabicyclo[3.1.0]hexan-6-yl)methanol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antiviral and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 3-Aza-3-benzyl-6-(hydroxymethyl)bicyclo[3.1.0]hexane
- 3-Benzyl-3-azabicyclo[3.1.0]hexane derivatives
Uniqueness
(3-Benzyl-3-azabicyclo[3.1.0]hexan-6-yl)methanol is unique due to its specific combination of a benzyl group and a hydroxymethyl group attached to the azabicyclohexane core. This structural arrangement imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
IUPAC Name |
(3-benzyl-3-azabicyclo[3.1.0]hexan-6-yl)methanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO/c15-9-13-11-7-14(8-12(11)13)6-10-4-2-1-3-5-10/h1-5,11-13,15H,6-9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMJRXNUMGKZPHG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C2CO)CN1CC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60602307 | |
Record name | (3-Benzyl-3-azabicyclo[3.1.0]hexan-6-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60602307 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
871727-08-1 | |
Record name | (3-Benzyl-3-azabicyclo[3.1.0]hexan-6-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60602307 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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